1-(2-chloro-3-pyridinyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is C15H15ClN4O3, and it has a molecular weight of 334.76 g/mol. The compound features a pyrimidinedione core, which is known for its biological activity, particularly in the development of therapeutic agents.
The synthesis of 1-(2-chloro-3-pyridinyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione can be achieved through several methodologies involving the reaction of pyrimidinedione derivatives with appropriate substituents.
A common synthetic route involves:
These steps require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity .
The molecular structure of 1-(2-chloro-3-pyridinyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione features:
Key structural data includes:
The compound's structure plays a crucial role in its reactivity and interaction with biological targets .
This compound can undergo several chemical reactions typical for pyrimidinediones:
Reactions should be conducted under controlled conditions to minimize side reactions and maximize yield. For instance, using polar aprotic solvents can facilitate nucleophilic substitutions effectively .
The mechanism of action for this compound primarily involves its interaction with specific biological targets, likely through enzyme inhibition or receptor modulation. The presence of both the chloro and dimethylamino groups suggests potential interactions with cellular proteins or enzymes involved in metabolic pathways.
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are essential for characterizing this compound accurately .
1-(2-chloro-3-pyridinyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione has potential applications in medicinal chemistry due to its structural similarity to known bioactive compounds. It may serve as a lead compound for developing new pharmaceuticals targeting cancer or other diseases related to enzyme dysregulation.
Research continues into optimizing its synthesis and evaluating its biological activity through various assays to establish its therapeutic potential further .
Ring contraction—a strategic reorganization of cyclic frameworks—enables access to structurally complex heterocycles inaccessible via direct synthesis. The title compound’s synthesis exploits this approach, particularly through the pyrimidine-to-imidazole contraction observed when 7-chloro-1,5-benzodiazepine-2,4-dione reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This transformation converts a seven-membered diazepine ring into a five-membered benzimidazolone system (Figure 1A) [1] [4]. The reaction proceeds via a concerted nucleophilic attack where the enolizable carbonyl of the diazepinedione engages DMF-DMA, forming a transient enol ether. Subsequent C–N bond cleavage and recyclization yield the contracted pyrimidinedione core. Key driving forces include:
Table 1: Ring-Contraction Pathways in Heterocyclic Synthesis
Starting Material | Reagent | Product Ring | Driving Force | Ref |
---|---|---|---|---|
7-Chloro-1,5-benzodiazepine-2,4-dione | DMF-DMA | Pyrimidinedione | Aromatic stabilization | [1][4] |
6H-1,3,5-Oxaselenazines | Acetylenic dienophiles | 4H-1,3-Selenazines | Elimination of volatile byproducts | [3] |
Regioselectivity is paramount in installing the 2-chloro-3-pyridinyl and acryloyl groups at N1 and C5, respectively. The nucleophilic character of N1 allows alkylation with 2-chloro-3-chloropyridine under basic conditions, exploiting the pyridine’s enhanced leaving-group ability. At C5, keto-enol tautomerism enables electrophilic substitution: the enolate attacks the β-carbon of the DMF-DMA-derived acryloyl cation (Figure 1B) [1] [4] [9]. Computational studies reveal that:
Table 2: Key Bond Lengths (Å) in Functionalized Pyrimidinediones
Bond | C5-Acryloylated Derivative | C6-Acryloylated Derivative | Significance |
---|---|---|---|
C5–Cacryloyl | 1.45 Å | – | Confirms C5 attachment |
C=O (C4) | 1.22 Å | 1.22 Å | Maintains carbonyl character |
N3–C4 | 1.38 Å | 1.38 Å | Consistent amidic resonance |
DMF-DMA (CAS: 4637-24-5) acts as a dual-purpose reagent in this synthesis: a trans-acryloyl donor and a base. Its reaction mechanism involves:
Table 3: DMF-DMA in Heterocyclic Functionalization
Application | Reaction Conditions | Key Outcome | Ref |
---|---|---|---|
Acryloylation of pyrimidinediones | 100°C, anhydrous DMF | >85% yield, high C5 regioselectivity | [2][3] |
Enamine synthesis | RT, toluene | 76% yield of enaminones | [3] |
2,3,4,5-Tetrasubstituted pyridine preparation | Me₃SiCl, 80°C | Three-component coupling efficiency | [2][5] |
The title compound crystallizes as a disordered co-crystal containing two regioisomers: the dominant 5-chloro-3-methylbenzimidazolone (81.6%) and the minor 6-chloro isomer (18.4%). X-ray diffraction (space group Pbca) reveals whole-molecule disorder where both isomers share the same lattice but differ in chlorine positioning (Figure 1D) [4]. Key packing features:
Table 4: Crystallographic Parameters of the Co-Crystal System
Parameter | Value | Remarks |
---|---|---|
Crystal system | Orthorhombic | Space group Pbca |
Unit cell dimensions | a = 7.3145 Å, b = 14.2903 Å, c = 25.1512 Å | V = 2628.96 ų |
Disorder ratio | 81.6% (5-Cl) : 18.4% (6-Cl) | Refined occupancy |
H-bond motif | N–H⋯O=C (2.8 Å) | Chain formation |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: